molecular formula C26H22F3NO5 B8233324 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid

Cat. No.: B8233324
M. Wt: 485.5 g/mol
InChI Key: ANDABNUIKOIKGZ-QHCPKHFHSA-N
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Description

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid is a complex organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often involve the use of sodium azide (NaN3) and are carried out at room temperature, resulting in stable crystalline solids .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The processes are optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is later deprotected under mild conditions, allowing the amino group to participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid apart is the presence of the trifluoromethoxy group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where such properties are desired.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethoxy)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO5/c27-26(28,29)35-17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDABNUIKOIKGZ-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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